

Discovery and history of hexachloroiridate salts

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Compound of Interest

Compound Name:	Sodium hexachloroiridate(III) hydrate
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An In-depth Technical Guide to the Discovery and History of Hexachloroiridate Salts

Introduction

Iridium, one of the rarest elements in the Earth's crust, is a silvery-white transition metal known for its extreme density, hardness, and exceptional resistance to corrosion.^{[1][2]} Its discovery in the early 19th century was intrinsically linked to the vibrant and varied colors of its compounds, which gave the element its name, derived from Iris, the Greek goddess of the rainbow.^{[1][2]} Central to the chemistry of iridium are its hexachloroiridate salts, compounds containing the hexachloroiridate(IV) anion, $[\text{IrCl}_6]^{2-}$, or the hexachloroiridate(III) anion, $[\text{IrCl}_6]^{3-}$. These salts were not only instrumental in the initial isolation and purification of iridium but remain vital precursors and reagents in modern chemistry, catalysis, and materials science. This guide provides a comprehensive overview of the discovery and history of these pivotal compounds, detailing the experimental protocols that defined early iridium chemistry and presenting their key properties for a scientific audience.

Chapter 1: The Discovery of Iridium and its Chloro-Complexes

The story of hexachloroiridate salts begins with the discovery of iridium itself. In 1803, the English chemist Smithson Tennant was investigating the insoluble black residue left after dissolving crude platinum ore in aqua regia, a mixture of nitric and hydrochloric acids.^{[1][3]} Chemists of the time had consistently observed this residue but had not identified its constituent elements.^[2]

Tennant's meticulous work led to the identification of two new elements within this residue: osmium and iridium.^[4] He named the latter after the Greek word iris (rainbow) because of the diverse colors exhibited by its salts in solution.^{[1][2]} The formation of these colorful compounds, primarily chloro-complexes due to the use of aqua regia, was the first indication of what would become the vast field of iridium coordination chemistry. The foundational hexachloroiridate anion, $[\text{IrCl}_6]^{2-}$, was a product of these initial experiments.

Chapter 2: Pivotal Hexachloroiridate Salts: Properties and Significance

The isolation of iridium from other platinum-group metals hinges on the differential solubility of its salts. Ammonium and potassium hexachloroiridate(IV) are of particular historical and industrial importance due to their poor solubility, which facilitates the separation of iridium from more soluble metal complexes.^[5]

Ammonium Hexachloroiridate(IV) - $(\text{NH}_4)_2[\text{IrCl}_6]$

Ammonium hexachloroiridate(IV) is a key intermediate in the purification of iridium.^{[5][6][7]} It precipitates from solutions containing the $[\text{IrCl}_6]^{2-}$ anion upon the addition of ammonium chloride, allowing for an effective separation.^{[7][8][9]} The resulting dark red or brown-black solid can then be heated under a hydrogen atmosphere to produce pure iridium metal.^{[5][6]}

Potassium Hexachloroiridate(IV) - $\text{K}_2[\text{IrCl}_6]$

Similar to the ammonium salt, potassium hexachloroiridate(IV) is a sparingly soluble compound that has been used in both gravimetric analysis and iridium purification. It presents as a dark powder and serves as a stable source of the hexachloroiridate(IV) ion for various chemical applications.^{[10][11]}

Chloroiridic Acid - $\text{H}_2[\text{IrCl}_6]$

Chloroiridic acid is the parent compound from which hexachloroiridate salts are derived. It is a commercially significant iridium compound, typically sold as a solution.^[12] It is a primary precursor for preparing iridium catalysts and for applications in electroplating.^{[13][14]}

Data Presentation

The quantitative properties of these core hexachloroiridate compounds are summarized below for easy comparison.

Property	Ammonium Hexachloroiridate(I V)	Potassium Hexachloroiridate(I V)	Chloroiridic Acid (Hydrate)
CAS Number	16940-92-4[5][6][8]	16920-56-2[10][11]	16941-92-7[14]
Molecular Formula	$(\text{NH}_4)_2[\text{IrCl}_6]$ or $\text{Cl}_6\text{H}_8\text{IrN}_2$ [5][6]	$\text{K}_2[\text{IrCl}_6]$ [11][15]	$\text{H}_2[\text{IrCl}_6] \cdot x\text{H}_2\text{O}$
Molecular Weight	441.01 g/mol [6][16]	483.13 g/mol [11][15]	515.04 g/mol (Hexahydrate)[14]
Appearance	Dark red, brown to black crystals or powder[16]	Dark powder[10][11]	Black-brown to yellow crystals[14]
Density	2.86 g/mL at 25 °C[6][7][8]	-	~1.02 g/cm ³ (Hexahydrate)[14]
Melting Point	Decomposes upon heating[6][7][16]	>385 °C[10][11]	Decomposes at 65 °C (Hexahydrate)[14]
Solubility in Water	Slightly soluble[8][16]	Insoluble[17]	456 g/L at 30 °C (Hexahydrate)[14]

Experimental Protocols

The methodologies for isolating and preparing hexachloroiridate salts have evolved from early laboratory bench techniques to refined industrial processes.

Protocol 1: Smithson Tennant's Isolation of Iridium (Circa 1803)

This protocol is based on historical accounts of Tennant's discovery and the chemical practices of the era.[3]

- Objective: To isolate and identify the elements from the insoluble residue of crude platinum ore.
- Methodology:
 - Digestion: A sample of crude platinum ore was digested in aqua regia (a mixture of concentrated nitric and hydrochloric acids). This dissolved the platinum, leaving a black, insoluble powder.
 - Separation: The solution was filtered to separate the dissolved platinum from the insoluble residue.
 - Alkaline Fusion: The dried black powder was mixed with caustic soda (sodium hydroxide) and heated to red heat in a crucible. This converted the iridium and osmium compounds into forms soluble in water or acid.
 - Aqueous Extraction: The fused mass was cooled and treated with water to dissolve the osmate salts, which were then separated by filtration.
 - Acid Treatment: The remaining residue, enriched in iridium, was treated with hydrochloric acid ("marine acid"). This step dissolved the iridium, forming a solution containing hexachloroiridate species, which displayed a range of distinct colors.

Protocol 2: Purification of Ammonium Hexachloroiridate(IV) (Woo & Yost, 1931)

This method was developed for preparing pure iridium solutions for potentiometric studies and demonstrates a classic purification technique.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Objective: To prepare pure ammonium hexachloroiridate free from other platinum-group metals.
- Methodology:
 - Initial Dissolution: A mixture of iridium metal and sodium chloride was heated to 650°C in a stream of chlorine gas to convert the metals into their double chlorides. The resulting mixture was dissolved in dilute hydrochloric acid.

- Oxidation: The solution was saturated with chlorine and heated on a water bath to oxidize iridium to the +4 state (iridic chloride).
- Precipitation: To remove palladium and rhodium, the solution was saturated with ammonium chloride and cooled in an ice bath. The ammonium hexachloroiridate(IV) precipitated out.
- Reprecipitation: The precipitate was filtered, redissolved, and the precipitation process was repeated several times to yield a product free from palladium and rhodium.
- Final Purification: To remove any osmium or ruthenium, the purified salt was heated with concentrated nitric acid, followed by perchloric acid, to volatilize the tetroxides of these metals. The final purified ammonium hexachloroiridate was washed with ice-cold water and dried.

Protocol 3: Modern Synthesis of Chloroiridic Acid

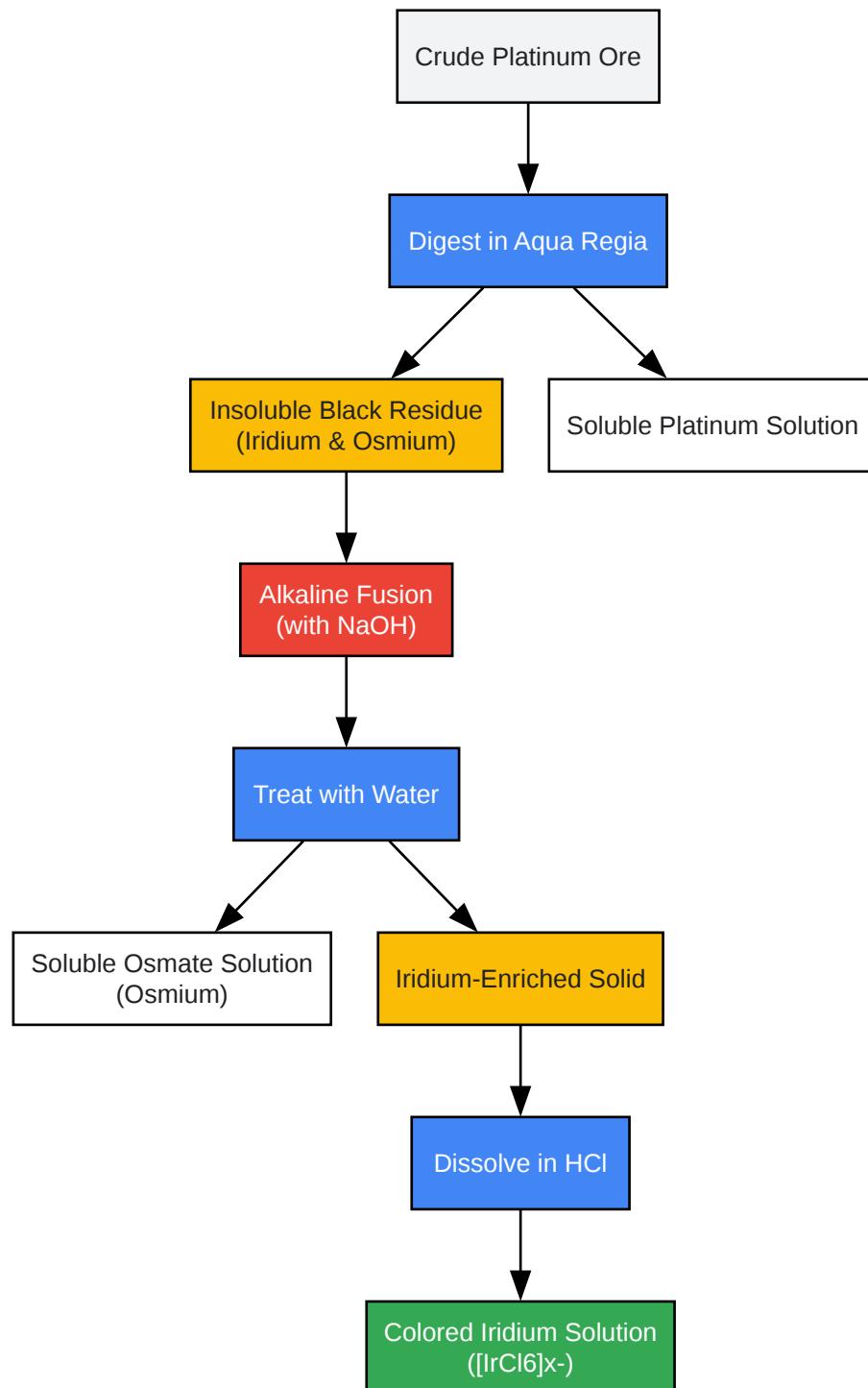
This protocol is based on a modern patented method for the rapid preparation of chloroiridic acid, reflecting current industrial practice.[\[18\]](#)

- Objective: To efficiently synthesize chloroiridic acid from iridium powder.
- Methodology:
 - Pressurized Oxidation and Dissolution: 2 kg of iridium powder is added to a reactor with concentrated hydrochloric acid (e.g., 36% mass concentration). Chlorine gas is introduced while stirring under pressure.
 - Chlorine Removal: After the reaction, the reactor pressure is reduced to normal. Concentrated hydrochloric acid is added to the reaction liquid to help remove any remaining free chlorine.
 - Filtration: The mixture is filtered to remove any unreacted solids, yielding a filtrate containing both trivalent and tetravalent iridium species.
 - Oxidation to Ir(IV): The filtrate is treated with nitric acid to oxidize all the trivalent iridium to tetravalent iridium, resulting in a chloroiridic acid solution.

- Concentration: The solution is concentrated to yield the final chloroiridic acid product.

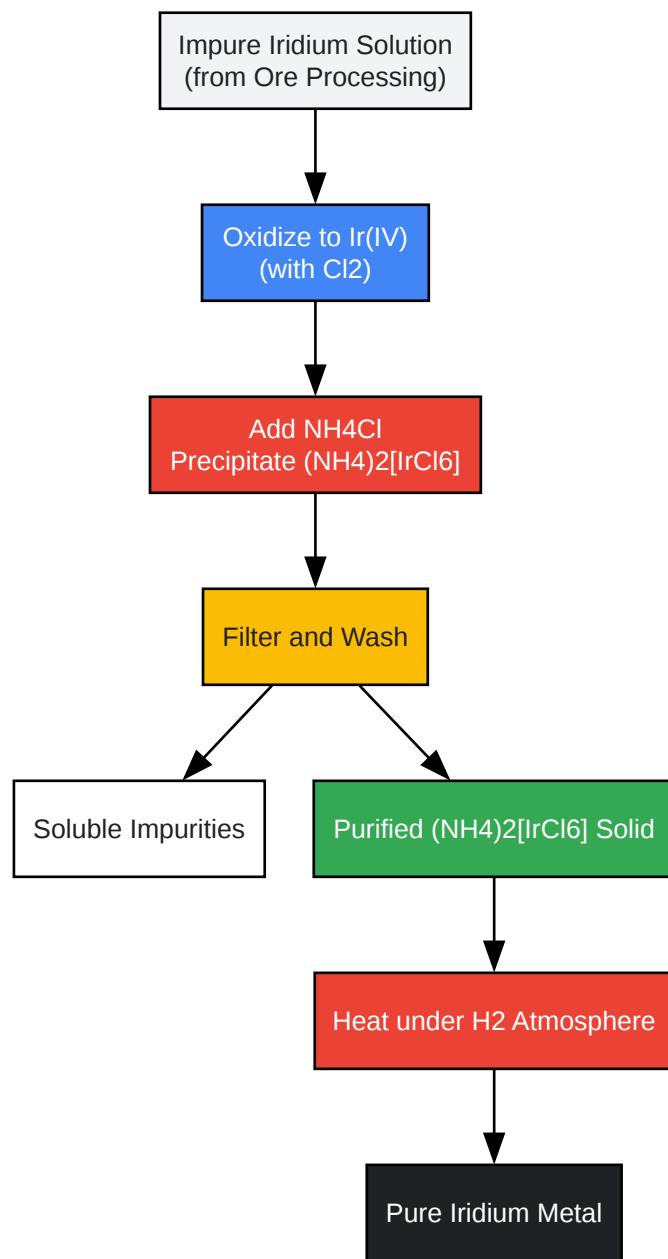
Visualizations of Historical and Modern Workflows

To better illustrate the logical flow of these critical processes, the following diagrams are provided.



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Caption: Workflow of Smithson Tennant's discovery of iridium.

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Caption: Iridium refining via the ammonium hexachloroiridate route.

Conclusion

The history of hexachloroiridate salts is inseparable from the history of iridium itself. From their role in the element's discovery, characterized by their striking colors, to their indispensable function in its purification and analysis, these compounds have been cornerstones of platinum-group metal chemistry. The fundamental precipitation and conversion reactions established over a century ago remain relevant in modern industrial refining. Today, hexachloroiridates continue to serve as critical starting materials for a new generation of advanced materials, including catalysts for organic synthesis, electrocatalysts for energy applications, and precursors for organometallic complexes with potential applications in medicine and electronics.^{[19][20]} The enduring legacy of these salts underscores their fundamental importance to both historical and contemporary science.

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